molecular formula C4H4NNaO3S B13119467 Sodium2-methyloxazole-5-sulfinate

Sodium2-methyloxazole-5-sulfinate

Cat. No.: B13119467
M. Wt: 169.14 g/mol
InChI Key: QIXMWPQWRNUCFM-UHFFFAOYSA-M
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Description

Sodium2-methyloxazole-5-sulfinate is an organosulfur compound that belongs to the class of sulfinates. It is characterized by the presence of a sulfinate group attached to a 2-methyloxazole ring. This compound is of significant interest due to its versatile applications in organic synthesis and its potential use in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium2-methyloxazole-5-sulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide. One common method is the oxidation of thiols to sulfinic acids, followed by neutralization with sodium hydroxide to form the sodium sulfinate salt . Another approach involves the Michael addition of acrylonitrile with thiols, which are then oxidized with hydrogen peroxide in glacial acetic acid to form the corresponding sulfinates .

Industrial Production Methods: Industrial production of sodium sulfinates often employs large-scale oxidation processes using hydrogen peroxide or other oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: Sodium2-methyloxazole-5-sulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonates.

    Reduction: It can be reduced to thiols.

    Substitution: It participates in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Sulfonates: Formed through oxidation.

    Thiols: Formed through reduction.

    Substituted Oxazoles: Formed through nucleophilic substitution.

Scientific Research Applications

Sodium2-methyloxazole-5-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium2-methyloxazole-5-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with various molecular targets, including enzymes and receptors. The sulfinate group can undergo oxidation or reduction, leading to the formation of reactive intermediates that participate in further chemical transformations .

Comparison with Similar Compounds

Sodium2-methyloxazole-5-sulfinate can be compared with other sulfinates and sulfonates:

The unique combination of the oxazole ring and the sulfinate group in this compound provides distinct reactivity and makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C4H4NNaO3S

Molecular Weight

169.14 g/mol

IUPAC Name

sodium;2-methyl-1,3-oxazole-5-sulfinate

InChI

InChI=1S/C4H5NO3S.Na/c1-3-5-2-4(8-3)9(6)7;/h2H,1H3,(H,6,7);/q;+1/p-1

InChI Key

QIXMWPQWRNUCFM-UHFFFAOYSA-M

Canonical SMILES

CC1=NC=C(O1)S(=O)[O-].[Na+]

Origin of Product

United States

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